

Technical Guide: NMR Analysis of 6-(Bromomethyl)-4-chloroquinazoline

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Compound of Interest

Compound Name: 6-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B122212

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data and a plausible synthetic route for **6-(Bromomethyl)-4-chloroquinazoline**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectral data in public domains, this guide presents estimated ^1H and ^{13}C NMR data based on the analysis of structurally related analogs. A comprehensive experimental protocol for its synthesis is also provided.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **6-(Bromomethyl)-4-chloroquinazoline**. These estimations are derived from spectral data of the precursor, 6-methyl-4-chloroquinazoline, and known chemical shift principles upon benzylic bromination. The bromination of the methyl group is expected to cause a significant downfield shift for the methylene protons and the attached carbon.

Table 1: Predicted ^1H NMR Spectral Data for **6-(Bromomethyl)-4-chloroquinazoline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.90	s	1H	H-2
~8.20	d	1H	H-5
~8.00	s	1H	H-8
~7.85	d	1H	H-7
~4.80	s	2H	-CH ₂ Br

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data for **6-(Bromomethyl)-4-chloroquinazoline**

Chemical Shift (δ) ppm	Assignment
~162	C-4
~155	C-2
~152	C-8a
~138	C-6
~136	C-5
~130	C-7
~125	C-4a
~122	C-8
~33	-CH ₂ Br

Solvent: CDCl₃

Experimental Protocols

A plausible multi-step synthesis for **6-(Bromomethyl)-4-chloroquinazoline** is outlined below, starting from 2-amino-5-methylbenzoic acid.

Step 1: Synthesis of 6-methylquinazolin-4(3H)-one

This procedure follows a well-established method for the synthesis of quinazolinones from anthranilic acids.

- Materials: 2-amino-5-methylbenzoic acid, formamide.
- Procedure: A mixture of 2-amino-5-methylbenzoic acid (1 equivalent) and formamide (3 equivalents) is heated at 180°C for 4 hours. After cooling to room temperature, the reaction mixture is poured into water. The resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methylquinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-6-methylquinazoline

The conversion of the quinazolinone to the corresponding 4-chloroquinazoline is a standard procedure.

- Materials: 6-methylquinazolin-4(3H)-one, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF) (catalytic amount).
- Procedure: A mixture of 6-methylquinazolin-4(3H)-one (1 equivalent) and phosphorus oxychloride (5-10 equivalents) is heated at reflux for 2-4 hours with a catalytic amount of DMF. After completion of the reaction, the excess phosphorus oxychloride is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-chloro-6-methylquinazoline.

Step 3: Synthesis of **6-(Bromomethyl)-4-chloroquinazoline**

This final step involves the radical bromination of the methyl group at the benzylic position.

- Materials: 4-chloro-6-methylquinazoline, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄) or other suitable non-polar solvent.

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Caption: Synthetic pathway for **6-(Bromomethyl)-4-chloroquinazoline**.

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